molecular formula C9H9FINO B12093104 N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide

N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide

Cat. No.: B12093104
M. Wt: 293.08 g/mol
InChI Key: GNHVDWFACOUUEH-UHFFFAOYSA-N
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Description

N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide is an organic compound with a complex structure that includes fluorine, iodine, and methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide typically involves multiple steps. One common method includes the acylation of 3-fluoro-5-iodo-4-methyl-aniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The presence of iodine makes it suitable for coupling reactions such as Suzuki or Stille coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methyl-phenyl)acetamide
  • N-(3-iodo-4-methyl-phenyl)acetamide
  • N-(3-fluoro-5-chloro-4-methyl-phenyl)acetamide

Uniqueness

N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide is unique due to the simultaneous presence of both fluorine and iodine atoms on the phenyl ring

Properties

Molecular Formula

C9H9FINO

Molecular Weight

293.08 g/mol

IUPAC Name

N-(3-fluoro-5-iodo-4-methylphenyl)acetamide

InChI

InChI=1S/C9H9FINO/c1-5-8(10)3-7(4-9(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)

InChI Key

GNHVDWFACOUUEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)NC(=O)C)F

Origin of Product

United States

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